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  • Product: 3-Methylpent-3-en-1-yl formate
  • CAS: 72845-37-5

Core Science & Biosynthesis

Foundational

The Chemistry and Application of 3-Methylpent-3-en-1-yl Formate: A Technical Whitepaper

Executive Summary In the specialized field of fragrance chemistry and volatile organic compound (VOC) synthesis, unsaturated branched-chain esters play a pivotal role in olfactory formulation. 3-Methylpent-3-en-1-yl form...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the specialized field of fragrance chemistry and volatile organic compound (VOC) synthesis, unsaturated branched-chain esters play a pivotal role in olfactory formulation. 3-Methylpent-3-en-1-yl formate (CAS: 72845-37-5) is a highly volatile ester characterized by its distinct "fruity green" and "citrusy green" sensory profile[1]. As a formate ester of an unsaturated alcohol, it functions primarily as a top note in perfumery, imparting immediate, transient bursts of freshness.

This whitepaper provides an in-depth analysis of the chemical structure, physical properties, synthesis methodologies, and analytical validation protocols for 3-methylpent-3-en-1-yl formate, designed for researchers and formulation scientists in the flavor, fragrance, and fine chemical industries.

Chemical Identity and Structural Properties

The molecular architecture of 3-methylpent-3-en-1-yl formate dictates its physical behavior and receptor-binding affinity. The presence of the formate group (–OCHO) minimizes the molecular weight compared to higher homologues (like acetates or propionates), thereby maximizing its vapor pressure and olfactory impact[2]. Furthermore, the trisubstituted alkene moiety at the 3-position restricts conformational rotation, presenting a specific steric bulk that is recognized by olfactory receptors associated with "green" and "citrus" notes[1].

Table 1: Quantitative Data and Physicochemical Properties
PropertyValue
IUPAC Name 3-Methyl-3-penten-1-yl formate[3]
CAS Registry Number 72845-37-5[4]
Molecular Formula C₇H₁₂O₂[3]
Molecular Weight 128.17 g/mol [3]
Boiling Point 157.8 °C (at 760 mmHg)[5]
Density 0.907 g/cm³[5]
LogP (Predicted) 2.12[5]
Flash Point 49.1 °C[5]
Odor Profile Citrusy green, fruity green[1]

Mechanistic Pathways and Synthesis

The Challenge of Isomerization

Synthesizing esters from unsaturated alcohols requires careful consideration of the reaction conditions. Standard Fischer esterification (using a strong mineral acid and heat) is fundamentally unsuitable for 3-methyl-3-penten-1-ol. The trisubstituted double bond is highly susceptible to acid-catalyzed migration (isomerization to the conjugated 2-pentenyl derivative) or hydration[6].

Mild Formylation via Acetic Formic Anhydride

To preserve the structural integrity of the β,γ-unsaturated system, formylation is best achieved using Acetic Formic Anhydride (AFA) . AFA is a highly reactive, mixed anhydride that acts as a potent formylating agent under mild, base-catalyzed conditions, entirely bypassing the need for aggressive protonation.

SynthesisPathway A 3-Methyl-3-penten-1-ol (Substrate) D Nucleophilic Acyl Substitution (Transition State) A->D B Acetic Formic Anhydride (Formylating Agent) B->D C Pyridine / Et3N (Acid Scavenger) C->D Base Catalysis E 3-Methylpent-3-en-1-yl formate (Target Ester) D->E Formyl Transfer F Acetic Acid (Byproduct) D->F Leaving Group

Fig 1: Mild formylation pathway of 3-methyl-3-penten-1-ol using AFA to prevent alkene isomerization.

Step-by-Step Synthesis Protocol

Objective: High-yield synthesis of 3-methylpent-3-en-1-yl formate without double-bond migration.

  • Preparation of AFA: In a flame-dried flask under inert atmosphere (N₂), add 1.2 equivalents of formic acid to 1.0 equivalent of acetic anhydride. Stir the mixture at 50 °C for 2 hours, then cool to 0 °C.

  • Substrate Addition: Dissolve 1.0 equivalent of 3-methyl-3-penten-1-ol in anhydrous dichloromethane (DCM). Add 1.5 equivalents of anhydrous pyridine (to act as an acid scavenger and nucleophilic catalyst).

  • Formylation: Dropwise, add the cooled AFA solution to the substrate mixture at 0 °C to control the exothermic reaction.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct. Extract the aqueous layer three times with DCM.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation to isolate the pure formate ester.

Analytical Characterization (Self-Validating Protocol)

To ensure the trustworthiness of the synthesized compound and verify that no isomerization occurred during synthesis, a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol is required.

GC-MS Workflow and Methodology

GCMS_Workflow S1 Sample Prep (1:1000 in Hexane) S2 Capillary GC (HP-5MS Column) S1->S2 1 µL Injection S3 Electron Ionization (70 eV) S2->S3 Elution S4 Mass Analyzer (Quadrupole) S3->S4 Fragmentation S5 Data Acquisition (m/z 128 [M]+) S4->S5 Detection

Fig 2: Standardized GC-MS analytical workflow for the structural validation of the formate ester.

Step-by-Step Analytical Protocol
  • Sample Preparation: Dilute the purified 3-methylpent-3-en-1-yl formate to a concentration of 1 mg/mL in GC-grade hexane.

  • Instrument Parameters:

    • Column: HP-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: 1 µL volume, split ratio 50:1, injector temperature 250 °C.

  • Temperature Gradient:

    • Initial oven temperature: 50 °C (hold for 2 minutes).

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes.

  • Mass Spectrometry Parameters:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Source temperature: 230 °C.

    • Scan range: m/z 35 to 300.

  • Data Interpretation (Causality):

    • The molecular ion peak [M]+ at m/z 128 is typically weak due to the facile cleavage of the formate group[7].

    • Look for the base peak resulting from the loss of formic acid ( [M−46]+ ), yielding an m/z 82 fragment corresponding to the stable diene cation (C₆H₁₀⁺).

    • The precise retention time will confirm isomeric purity, distinguishing it from the 2-pentenyl isomer.

Applications in Formulation Science

In the context of cosmetic and fine fragrance formulation, 3-methylpent-3-en-1-yl formate is classified strictly as a top note [2]. Due to its high volatility (boiling point ~157.8 °C)[5], it evaporates rapidly upon application to the skin or substrate.

Formulation Causality: Formulators utilize this compound to create an initial "burst" of fragrance. Because formate esters are susceptible to hydrolysis in aqueous or highly alkaline environments (e.g., soap bases), this ingredient is best deployed in anhydrous alcoholic fine fragrances (Eau de Parfum/Toilette) or encapsulated delivery systems where the ester linkage is protected from premature degradation[8]. Its distinct "fruity green" character makes it an excellent modifier for apple, melon, and complex citrus accords[1].

Regulatory and Safety Grounding

As a chemical substance tracked by the US Environmental Protection Agency (EPA) under the Substance Registry Services (SRS), 3-methylpent-3-en-1-yl formate (Internal Tracking Number: 567453) is subject to standard industrial chemical regulations[3]. It is imperative that handling and disposal align with local environmental safety protocols, as volatile unsaturated esters can contribute to atmospheric VOC loads if released unchecked. Comprehensive safety data and compliance tracking are maintained across chemical substance databases[9].

References

  • US Environmental Protection Agency (EPA). "3-Penten-1-ol, 3-methyl-, 1-formate - Substance Details - SRS". epa.gov. Available at:[Link]

  • NextSDS. "3-methylpent-3-en-1-yl formate — Chemical Substance Information". nextsds.com. Available at:[Link]

  • Japan Flavor & Fragrance Materials Association (JFFMA). "香粧品用香料のタイプ別特性 (Characteristics by Type of Cosmetics Fragrances)". jffma-jp.org. Available at:[Link]

  • PubChemLite / Université du Luxembourg. "72845-37-5 (C7H12O2) Mass Spectrometry Data". uni.lu. Available at:[Link]

  • United States Patent 5,919,752. "Pro-accord fragrance delivery systems". googleapis.com. Available at:[Link]

  • Archive.org / Organic Chemistry Study Guide. "Reactions of Alkenes and Esters". archive.org. Available at:[Link]

Sources

Exploratory

thermodynamic stability of 3-methylpent-3-en-1-yl formate isomers

An In-depth Technical Guide on the Thermodynamic Stability of 3-Methylpent-3-en-1-yl Formate Isomers Authored by a Senior Application Scientist Abstract The thermodynamic stability of isomers is a critical parameter in d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Thermodynamic Stability of 3-Methylpent-3-en-1-yl Formate Isomers

Authored by a Senior Application Scientist

Abstract

The thermodynamic stability of isomers is a critical parameter in drug development and materials science, influencing everything from reaction yields to the biological activity and shelf-life of a final product. This technical guide provides a comprehensive analysis of the thermodynamic stability of the (E) and (Z) isomers of 3-methylpent-3-en-1-yl formate, a molecule of interest in synthetic chemistry. We will explore the foundational principles governing alkene stability, apply them to predict the relative stability of the target isomers, and detail both experimental and computational methodologies for their quantitative determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of isomeric stability.

Introduction: The Critical Role of Isomeric Stability

In the realm of molecular science, isomerism introduces a layer of complexity and opportunity. Isomers, while sharing the same molecular formula, can exhibit vastly different physical, chemical, and biological properties. For professionals in drug development, understanding and controlling the isomeric composition of a therapeutic agent is paramount. The less stable isomer of a drug molecule may not only be less active but could also present an entirely different toxicological profile. Furthermore, the propensity of a less stable isomer to convert to the more stable form has significant implications for manufacturing, formulation, and storage.

This guide focuses on 3-methylpent-3-en-1-yl formate, a molecule that features a trisubstituted carbon-carbon double bond, giving rise to (E/Z) geometric isomerism.[1][2] By dissecting the factors that govern the thermodynamic landscape of these two isomers, we aim to provide a robust framework for predicting, measuring, and controlling their relative populations.

Stereochemistry of 3-Methylpent-3-en-1-yl Formate

The presence of a double bond at the C3 position in 3-methylpent-3-en-1-yl formate restricts free rotation, leading to two distinct geometric isomers: (E) and (Z). The assignment of these labels is determined by the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each carbon of the double bond.

  • At Carbon 3 (C3): The substituents are an ethyl group (-CH₂CH₃) and a methyl group (-CH₃). The ethyl group has a higher priority than the methyl group.

  • At Carbon 4 (C4): The substituents are a (-CH₂OCHO) group and a hydrogen atom (-H). The -CH₂OCHO group has a higher priority than the hydrogen atom.

Based on these assignments:

  • (Z)-isomer: The higher-priority groups (ethyl and -CH₂OCHO) are on the same side of the double bond (from the German zusammen, meaning together).

  • (E)-isomer: The higher-priority groups are on opposite sides of the double bond (from the German entgegen, meaning opposite).

Caption: (E) and (Z) isomers of 3-methylpent-3-en-1-yl formate.

Theoretical Framework for Alkene Stability

The thermodynamic stability of an alkene is its relative potential energy compared to its isomers.[3] A more stable alkene possesses lower potential energy. Several key structural factors dictate this stability.

Degree of Substitution

The number of alkyl groups directly attached to the sp² hybridized carbons of the double bond is a primary determinant of stability. This is because alkyl groups are electron-donating and stabilize the double bond through a combination of induction and hyperconjugation—the stabilizing interaction of the C-H σ-bonds of the alkyl group with the π-system of the double bond.[3][4] The general order of stability is:

Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted > Unsubstituted [5]

Both the (E) and (Z) isomers of 3-methylpent-3-en-1-yl formate are trisubstituted , placing them at a relatively high level of intrinsic stability.

Steric Strain

When bulky substituent groups are forced into close proximity, repulsive van der Waals interactions occur, creating steric strain and increasing the molecule's potential energy, thus decreasing its stability.[5] In geometric isomers, this is the most critical differentiating factor.

  • Cis (or Z) Isomers: Bulky groups are on the same side of the double bond, leading to greater steric strain.

  • Trans (or E) Isomers: Bulky groups are on opposite sides, minimizing steric repulsion.

Consequently, trans (E) isomers are generally more thermodynamically stable than their cis (Z) counterparts.[6]

Conjugation

When a double bond is separated from another π-system (like another double bond or an aromatic ring) by a single bond, it is said to be conjugated. This arrangement allows for the delocalization of π-electrons over multiple atoms, which significantly lowers the overall energy and increases stability.[4][7] This factor is not applicable to 3-methylpent-3-en-1-yl formate as its double bond is isolated.

Stability Prediction for 3-Methylpent-3-en-1-yl Formate Isomers

Applying the theoretical principles to our molecule of interest allows for a clear prediction of relative stability.

Factor(Z)-Isomer Analysis(E)-Isomer AnalysisConclusion
Substitution TrisubstitutedTrisubstitutedNo differentiation in stability based on this factor.
Steric Strain The higher-priority (and bulkier) ethyl and -CH₂OCHO groups are on the same side, leading to significant steric repulsion.The higher-priority groups are on opposite sides, minimizing steric hindrance.The (E)-isomer experiences less steric strain.

Prediction: The (E)-isomer of 3-methylpent-3-en-1-yl formate is predicted to be the more thermodynamically stable isomer due to reduced steric strain between the principal substituent groups.[5]

Experimental Determination of Thermodynamic Stability

While theoretical principles provide a strong predictive foundation, quantitative data must be obtained through empirical measurement. The relative stability of isomers can be determined by measuring the energy difference between them, most commonly through calorimetric methods or equilibration studies.

Heat of Hydrogenation

This classic method measures the enthalpy change (ΔH°) when an alkene is hydrogenated to its corresponding alkane.[8] Since both the (E) and (Z) isomers of 3-methylpent-3-en-1-yl formate will produce the same alkane (3-methylpentan-1-yl formate), any difference in the heat released during the reaction is a direct measure of the difference in their initial potential energies.

  • A more stable alkene (lower energy) will release less heat upon hydrogenation. [4][7]

  • A less stable alkene (higher energy) will release more heat.

Therefore, the (E)-isomer is expected to have a lower (less negative) heat of hydrogenation than the (Z)-isomer.

G cluster_0 Potential Energy Diagram for Hydrogenation Level_Alkane 3-methylpentan-1-yl formate (Product) Level_E (E)-Isomer (More Stable) Level_E->Level_Alkane ΔH°(E) Level_Z (Z)-Isomer (Less Stable) Level_Z->Level_Alkane ΔH°(Z)

Caption: Lower heat of hydrogenation (ΔH°) indicates greater stability.

Heat of Combustion

Similar to hydrogenation, combustion of isomers to CO₂ and H₂O can be used to determine relative stability. The isomer that releases less energy upon combustion is the more stable one.[9] This method is highly effective but requires specialized equipment like a bomb calorimeter.[10][11]

Equilibration Studies

This powerful technique allows for the direct calculation of the Gibbs free energy difference (ΔG°) between isomers.[12] The method involves establishing an equilibrium between the isomers and measuring their relative concentrations.

G start Start with pure isomer (e.g., Z-isomer) or a mixture equilibrate Equilibrate under conditions that allow interconversion (e.g., acid catalyst, heat) start->equilibrate sample Take aliquots at various time intervals equilibrate->sample analyze Analyze isomer ratio (e.g., by GC, HPLC, or NMR) sample->analyze check Is ratio constant? analyze->check check->sample No calculate Calculate Keq and ΔG° (ΔG° = -RT ln(Keq)) check->calculate Yes end End calculate->end

Caption: Workflow for determining thermodynamic stability via equilibration.

Experimental Protocol: Isomer Equilibration

  • Preparation: A solution of either a pure isomer or a non-equilibrium mixture of the (E) and (Z) isomers of 3-methylpent-3-en-1-yl formate is prepared in a suitable solvent. A catalyst, such as a strong acid, is added to facilitate the interconversion by protonating the double bond and allowing rotation around the resulting single bond.[6]

  • Reaction: The mixture is heated to a constant temperature in a sealed vessel to allow the system to reach thermodynamic equilibrium.

  • Sampling & Quenching: Aliquots are withdrawn at regular intervals. The reaction in each aliquot is immediately quenched (e.g., by neutralization of the acid catalyst) to "freeze" the isomer ratio at that time point.

  • Analysis: The ratio of (E) to (Z) isomers in each quenched sample is determined using an analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Confirmation of Equilibrium: Equilibrium is confirmed when the measured isomer ratio remains constant over several consecutive time points.[12]

  • Calculation: Once the equilibrium constant (Keq = [(E)-isomer]/[(Z)-isomer]) is determined, the standard Gibbs free energy difference (ΔG°) between the isomers is calculated using the equation: ΔG° = -RT ln(Keq) where R is the ideal gas constant and T is the absolute temperature in Kelvin.

Computational Chemistry Approaches

Modern computational methods provide a powerful, non-experimental route to assessing thermodynamic stability. High-level ab initio and Density Functional Theory (DFT) calculations can accurately predict the ground-state energies of molecules.[11][13]

Computational Protocol:

  • Structure Optimization: The three-dimensional structures of both the (E) and (Z) isomers are built in silico.

  • Energy Minimization: A geometry optimization is performed for each isomer to find its lowest energy conformation.

  • Energy Calculation: A high-level single-point energy calculation is performed on each optimized structure. Common methods include G3(MP2)//B3LYP or CCSD(T).[14][15]

  • Stability Determination: The isomer with the lower calculated absolute energy is the more thermodynamically stable one. The difference in the calculated energies represents the enthalpy difference (ΔH°) between the isomers.

Conclusion

The is governed by well-established chemical principles. Theoretical analysis strongly predicts that the (E)-isomer is more stable than the (Z)-isomer, primarily due to the minimization of steric strain between the bulky substituents on the C3=C4 double bond. This prediction can be quantitatively confirmed through robust experimental techniques such as heat of hydrogenation/combustion measurements and acid-catalyzed equilibration studies, as well as through high-level computational modeling. For scientists in drug development and chemical synthesis, a thorough understanding and application of these principles and methods are essential for controlling product outcomes, ensuring purity, and maximizing the stability of final formulations.

References

  • Master Organic Chemistry. (2020). Alkene Stability Increases With Substitution. [Link]

  • OpenOChem Learn. Stability of Alkenes. [Link]

  • ResearchGate. (2016). Why highly substituted olefines are called thermodynamically stable olefines?. [Link]

  • University of Calgary. Ch 5: Alkenes - Chemistry. [Link]

  • Chemistry Steps. (2020). Alkenes: Structure and Stability. [Link]

  • Reddit. (2018). [Spoiler] AAMC FL3 C/P #9. [Link]

  • Quora. (2017). How do we check the stability of an alkene?. [Link]

  • ACS Publications. (2017). Experimental and Theoretical Thermochemistry of the Isomers 3- and 4-Nitrophthalimide. The Journal of Physical Chemistry A. [Link]

  • ACS Publications. (2010). Experimental and Computational Thermodynamic Study of Three Monofluoronitrobenzene Isomers. The Journal of Physical Chemistry B. [Link]

  • MDPI. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. [Link]

  • Scholarli. (2025). How to Rank Alkenes by Stability. [Link]

  • Fiveable. (2025). Alkene Stability: Organic Chemistry Study Guide. [Link]

  • ACS Publications. (2019). Computational and Experimental Investigation of Alkene Hydrogenation by a Pincer-Type [P2Si]Rh Complex. Organometallics. [Link]

  • U.S. Environmental Protection Agency. (2023). 3-Penten-1-ol, 3-methyl-, 1-formate - Substance Details. [Link]

  • NextSDS. 3-methylpent-3-en-1-yl formate — Chemical Substance Information. [Link]

  • UVaDOC. (2024). Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. [Link]

Sources

Foundational

spectroscopic characterization of 3-methylpent-3-en-1-yl formate

An In-depth Spectroscopic Guide to the Characterization of 3-methylpent-3-en-1-yl formate Introduction 3-methylpent-3-en-1-yl formate is an organic compound with the chemical formula C7H12O2 and a molecular weight of 128...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Spectroscopic Guide to the Characterization of 3-methylpent-3-en-1-yl formate

Introduction

3-methylpent-3-en-1-yl formate is an organic compound with the chemical formula C7H12O2 and a molecular weight of 128.17 g/mol [1]. As an unsaturated ester, its structural elucidation relies on a combination of spectroscopic techniques to unambiguously determine its connectivity and stereochemistry. This guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development. The methodologies and data interpretation strategies detailed herein are designed to serve as a practical reference for the analysis of this and structurally related molecules.

The structure of 3-methylpent-3-en-1-yl formate presents several key features for spectroscopic analysis: a formate ester group, a trisubstituted carbon-carbon double bond, and diastereotopic protons, which will be reflected in its spectral data. This guide will delve into the expected features in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

The structural formula of 3-methylpent-3-en-1-yl formate is presented below. The numbering of the carbon atoms is provided for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of 3-methylpent-3-en-1-yl formate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The predicted ¹H NMR spectrum of 3-methylpent-3-en-1-yl formate would exhibit distinct signals for each unique proton.

Predicted ¹H NMR Data
Proton(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-formyl~8.0s-1H
H-4~5.3q~6.81H
H-1~4.2t~7.02H
H-2~2.4t~7.02H
H-5~1.7d~6.83H
H-6 (methyl)~1.6s-3H
Interpretation of the ¹H NMR Spectrum
  • Formyl Proton (H-formyl): The proton attached to the carbonyl carbon of the formate group is highly deshielded and is expected to appear as a singlet around 8.0 ppm.

  • Olefinic Proton (H-4): The proton on the double bond is expected to resonate in the olefinic region, around 5.3 ppm[2]. It will appear as a quartet due to coupling with the methyl protons (H-5).

  • Methylene Protons adjacent to Oxygen (H-1): These protons are deshielded by the adjacent oxygen atom and are expected to appear as a triplet around 4.2 ppm due to coupling with the neighboring methylene protons (H-2)[3].

  • Allylic Methylene Protons (H-2): These protons are in an allylic position and are also influenced by the ester group, leading to a predicted chemical shift around 2.4 ppm. They will appear as a triplet due to coupling with the H-1 protons.

  • Methyl Protons on the Double Bond (H-5): This methyl group is attached to the double bond and will appear as a doublet around 1.7 ppm due to coupling with the olefinic proton (H-4).

  • Methyl Protons on the Double Bond (H-6): This methyl group is also attached to the double bond but lacks an adjacent proton to couple with, thus it is expected to appear as a singlet around 1.6 ppm.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-methylpent-3-en-1-yl formate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the spectrum at room temperature. Standard acquisition parameters include a 90° pulse, a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve Sample in CDCl3 transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (400 MHz) acquire Acquire Spectrum setup->acquire ft Fourier Transform phase Phase & Baseline Correction ft->phase analysis Integration & Peak Picking phase->analysis

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 3-methylpent-3-en-1-yl formate will give a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data
Carbon AtomChemical Shift (δ, ppm)
C-7 (formyl)~161
C-3~138
C-4~120
C-1~63
C-2~35
C-6 (methyl)~23
C-5~14
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C-7): The carbon of the formyl group is the most deshielded, appearing at the downfield end of the spectrum, around 161 ppm.

  • Olefinic Carbons (C-3 and C-4): The sp² hybridized carbons of the double bond will resonate in the olefinic region, with the substituted carbon (C-3) appearing further downfield (~138 ppm) than the less substituted carbon (C-4, ~120 ppm).

  • Carbon Adjacent to Oxygen (C-1): The sp³ carbon bonded to the ester oxygen will be found around 63 ppm.

  • Alkyl Carbons (C-2, C-5, C-6): The remaining sp³ hybridized carbons will appear in the upfield region of the spectrum. The allylic carbon (C-2) is expected around 35 ppm, while the two methyl carbons (C-5 and C-6) will be at approximately 14 ppm and 23 ppm, respectively.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a high-resolution NMR spectrometer with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This involves irradiating the protons to collapse the C-H coupling, resulting in sharp singlet signals for each carbon. A wider spectral width (e.g., 220 ppm) is required. A longer relaxation delay and a greater number of scans are necessary compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Functional GroupAbsorption Range (cm⁻¹)Intensity
C=O (formate ester)1730-1715Strong
C-O (ester)1300-1000Strong
C=C (alkene)~1670Medium
=C-H (alkene)~3030Medium
C-H (alkane)2980-2850Medium-Strong
Interpretation of the IR Spectrum
  • Carbonyl Stretch (C=O): A strong absorption band is expected in the region of 1730-1715 cm⁻¹ for the carbonyl group of the α,β-unsaturated formate ester[4].

  • Carbon-Oxygen Stretch (C-O): One or more strong bands will appear in the fingerprint region between 1300-1000 cm⁻¹ corresponding to the C-O stretching vibrations of the ester group[4].

  • Carbon-Carbon Double Bond Stretch (C=C): A medium intensity band around 1670 cm⁻¹ is indicative of the C=C double bond.

  • Alkene C-H Stretch (=C-H): A medium intensity band just above 3000 cm⁻¹, around 3030 cm⁻¹, is characteristic of the C-H stretching of the sp² hybridized carbon.

  • Alkane C-H Stretch (C-H): Medium to strong absorption bands are expected in the 2980-2850 cm⁻¹ region due to the C-H stretching of the sp³ hybridized carbons (methyl and methylene groups).

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

  • Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data (Electron Ionization)
m/zProposed Fragment
128[M]⁺ (Molecular Ion)
83[M - OCHO]⁺
69[C₅H₉]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺
Interpretation of the Mass Spectrum
  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z value of 128, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways:

    • Loss of the formyloxy group (•OCHO, 45 Da) would lead to a fragment ion at m/z 83.

    • Cleavage of the C-O bond can result in the formation of the C₅H₉⁺ cation at m/z 69.

    • Further fragmentation of the alkyl chain can lead to smaller fragment ions, such as those at m/z 55 and 41, which are common in the mass spectra of alkenes. The fragmentation of formate esters is a well-studied process that can involve complex rearrangements[5][6][7].

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

cluster_ms_workflow Mass Spectrometry Workflow sample_intro Sample Introduction (GC-MS) ionization Electron Ionization (70 eV) sample_intro->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Ion Detection mass_analysis->detection data_analysis Spectral Analysis detection->data_analysis

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The comprehensive requires the synergistic use of ¹H NMR, ¹³C NMR, IR, and MS techniques. By carefully analyzing the data from each of these methods, the chemical structure can be confidently confirmed. This guide provides the foundational knowledge and expected spectral data to aid researchers in the elucidation and verification of this and similar unsaturated ester compounds.

References

  • Harrison, A. G. (1975). The hydrogen and methane chemical ionization mass spectra of some formate esters. Organic Mass Spectrometry, 10(5), 387-392.
  • Gunstone, F. D. (2012). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 17(1), 1031-1051.
  • Lossing, F. P., & Harrison, A. G. (1963). IONIZATION AND DISSOCIATION OF FORMATE ESTERS BY ELECTRON IMPACT. Canadian Journal of Chemistry, 41(12), 3055-3064.
  • ResearchGate. (n.d.). IONIZATION AND DISSOCIATION OF FORMATE ESTERS BY ELECTRON IMPACT. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). 3-Penten-1-ol, 3-methyl-, 1-formate - Substance Details. Retrieved from [Link]

  • Jackman, L. M., & Wiley, R. H. (1960). N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. Canadian Journal of Chemistry, 38(7), 1145-1150.
  • Sears, T. J., & Johnson, P. M. (1995). Formate Ester Norrish Type II Elimination: Diode Laser Probing of Gas-Phase Yields. Journal of the American Chemical Society, 117(14), 4099-4107.
  • The Royal Society of Chemistry. (n.d.). α,β-unsaturated esters. Retrieved from [Link]

  • Shimanouchi, T., & Suzuki, M. (2006).
  • Canadian Science Publishing. (n.d.). N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Harvey, K. B., & Morrow, B. A. (1961). THE VIBRATIONAL SPECTRA OF THE FORMATE, ACETATE, AND OXALATE IONS. Canadian Journal of Chemistry, 39(7), 1435-1445.
  • NIST. (n.d.). Ethyl formate. In NIST Chemistry WebBook. Retrieved from [Link]

  • LCGC. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Gas Chromatography for the Detection of 3-Methylpent-3-en-1-yl Formate

Abstract This application note presents a detailed and robust methodology for the detection and quantification of 3-methylpent-3-en-1-yl formate using gas chromatography (GC) coupled with either a Flame Ionization Detect...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and robust methodology for the detection and quantification of 3-methylpent-3-en-1-yl formate using gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). 3-Methylpent-3-en-1-yl formate is a volatile ester that can be a key component in flavor and fragrance profiles, as well as a potential impurity in pharmaceutical and chemical manufacturing. The described protocol employs a headspace solid-phase microextraction (HS-SPME) technique for sample preparation, ensuring a sensitive and solvent-free extraction of the analyte. This guide is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the analysis of volatile esters.

Introduction: The Analytical Significance of 3-Methylpent-3-en-1-yl Formate

3-Methylpent-3-en-1-yl formate (C7H12O2) is a volatile organic compound that, like many esters, can contribute to the aromatic profile of various products.[1] The accurate detection and quantification of such volatile compounds are critical in industries ranging from food and beverage to pharmaceuticals, where they can be indicative of product quality, purity, or stability.[2] Gas chromatography is the preeminent analytical technique for the separation and analysis of volatile compounds due to its high resolution and sensitivity.[3]

The analysis of formate esters can sometimes be challenging due to their potential for hydrolysis. Therefore, a carefully optimized method is necessary to ensure accurate and reproducible results. This application note details a comprehensive approach, from sample preparation to data analysis, grounded in established principles of volatile compound analysis.

Causality of Experimental Choices: Methodological Rationale

The selection of the analytical parameters is paramount for the successful separation and detection of 3-methylpent-3-en-1-yl formate. The following sections rationalize the chosen experimental design.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

For the analysis of volatile compounds in a complex matrix, sample preparation is a critical step.[4] Headspace Solid-Phase Microextraction (HS-SPME) is selected for its numerous advantages. It is a solvent-free technique that concentrates volatile analytes from the headspace above a sample, thereby minimizing matrix interference and improving detection limits.[5][6] The choice of fiber coating is crucial and should be optimized based on the polarity of the target analyte. For a moderately polar compound like 3-methylpent-3-en-1-yl formate, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended due to its broad applicability for volatile compounds.[7]

Gas Chromatography: Column Selection and Temperature Programming

The heart of the GC separation is the column. A mid-polarity capillary column, such as a DB-624 or equivalent, is proposed for this method. This type of column provides excellent selectivity for a wide range of volatile organic compounds, including esters. The temperature program is designed to ensure the efficient separation of 3-methylpent-3-en-1-yl formate from other volatile components in the sample. An initial low oven temperature holds the analytes at the head of the column, while a subsequent temperature ramp facilitates their separation based on boiling point and interaction with the stationary phase.

Detection: Flame Ionization Detector (FID) vs. Mass Spectrometry (MS)

This application note provides parameters for two common GC detectors:

  • Flame Ionization Detector (FID): The FID is a robust and highly sensitive detector for organic compounds. It is ideal for quantitative analysis when the identity of the analyte is already known.[6]

  • Mass Spectrometry (MS): An MS detector provides both quantitative data and structural information, allowing for definitive identification of the analyte based on its mass spectrum.[8][9] This is particularly valuable in complex matrices or when confirming the presence of trace-level impurities.

Experimental Workflow and Protocols

The following diagram and protocols provide a step-by-step guide for the analysis of 3-methylpent-3-en-1-yl formate.

Analytical Workflow Diagram

GC_Analysis_Workflow Figure 1: GC Analysis Workflow for 3-Methylpent-3-en-1-yl Formate cluster_prep Sample Preparation cluster_analysis GC-FID/MS Analysis cluster_data Data Processing Sample 1. Sample Collection (Liquid or Solid) Vial 2. Transfer to Headspace Vial Sample->Vial IS 3. Internal Standard Spiking (Optional) Vial->IS Seal 4. Seal Vial IS->Seal Incubate 5. Incubation and HS-SPME Extraction Seal->Incubate Desorption 6. Thermal Desorption in GC Inlet Incubate->Desorption Separation 7. Chromatographic Separation Desorption->Separation Detection 8. FID/MS Detection Separation->Detection Integration 9. Peak Integration and Identification Detection->Integration Quantification 10. Quantification using Calibration Curve Integration->Quantification Report 11. Reporting Results Quantification->Report

Figure 1: GC Analysis Workflow
Protocol 1: Preparation of Standards and Samples
  • Stock Solution Preparation: Prepare a 1000 µg/mL stock solution of 3-methylpent-3-en-1-yl formate in methanol.

  • Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of at least five calibration standards across the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • For liquid samples, accurately pipette 1 mL into a 20 mL headspace vial.

    • For solid samples, accurately weigh 0.5 g into a 20 mL headspace vial and add 1 mL of deionized water.

  • Internal Standard (Optional): Spike both standards and samples with an internal standard (e.g., cyclohexanone) at a constant concentration.

  • Vial Sealing: Immediately seal the vials with magnetic screw caps and PTFE/silicone septa to prevent the loss of volatile compounds.[7]

Protocol 2: HS-SPME and GC-FID/MS Analysis
  • Incubation: Place the sealed vial in the autosampler tray and incubate at 60°C for 15 minutes with agitation.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 20 minutes at 60°C.

  • Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption.

  • GC Analysis: Initiate the GC-FID/MS analysis using the parameters outlined in Table 1.

  • Data Acquisition: Acquire the chromatogram and/or mass spectrum.

Instrumental Parameters and Data Presentation

The following table summarizes the recommended GC-FID/MS parameters for the analysis of 3-methylpent-3-en-1-yl formate.

Parameter GC-FID GC-MS
GC System Agilent 8890 GC or equivalentAgilent 8890 GC with 5977B MSD or equivalent
Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film thicknessDB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
Inlet Split/Splitless, 250°CSplit/Splitless, 250°C
Injection Mode Splitless (SPME), 2 min purge timeSplitless (SPME), 2 min purge time
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium, Constant Flow @ 1.2 mL/min
Oven Program 40°C (hold 2 min), ramp to 240°C @ 10°C/min, hold 5 min40°C (hold 2 min), ramp to 240°C @ 10°C/min, hold 5 min
Detector FID @ 250°CMS Transfer Line @ 250°C
FID Parameters H2 Flow: 30 mL/min, Air Flow: 400 mL/min, Makeup: 25 mL/min-
MS Parameters -Ion Source: 230°C, Quadrupole: 150°C
Acquisition Mode -Scan (m/z 35-350) or SIM

Table 1: Proposed GC-FID and GC-MS Method Parameters

Data Analysis and Quantification

For quantification, a calibration curve is constructed by plotting the peak area of 3-methylpent-3-en-1-yl formate against its concentration for the prepared standards. The concentration of the analyte in unknown samples can then be determined from this calibration curve.[7] When using an internal standard, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

For GC-MS analysis, the identification of 3-methylpent-3-en-1-yl formate can be confirmed by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).

Conclusion

The proposed HS-SPME-GC-FID/MS method provides a sensitive, robust, and reliable approach for the detection and quantification of 3-methylpent-3-en-1-yl formate. The detailed protocols and instrument parameters serve as a comprehensive guide for researchers and scientists. The flexibility of using either FID for routine quantification or MS for definitive identification makes this method widely applicable in various fields of research and development.

References

  • American Institute of Physics. (n.d.). Analysis Of Flavor Compounds By GC/MS After Liquid- Liquid Extraction From Fruit Juices. Retrieved from [Link]

  • Belitz, H. D., Grosch, W., & Schieberle, P. (2009). Food Chemistry. Springer.
  • University of Reading. (n.d.). Volatile and flavour analysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. Retrieved from [Link]

  • Frontiers. (2022, July 3). Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS. Retrieved from [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). a GC-MS trace showing the analysis for formate. The formate peak at.... Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation. Retrieved from [Link]

  • SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Endogenous Formate Analysis in Plasma Using Headspace Gas Chromatography Without a Headspace Analyzer. Retrieved from [Link]

  • PMC. (n.d.). Simultaneous measurement of formic acid, methanol and ethanol in vitreous and blood samples of postmortem by headspace GC-FID. Retrieved from [Link]

  • EPA. (2023, November 1). 3-Penten-1-ol, 3-methyl-, 1-formate - Substance Details - SRS. Retrieved from [Link]

  • Validated Static Headspace Gas Chromatographic Method for Determination of Formic Acid in Pharmaceutical Excipients. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Isoamyl formate. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic analysis of methyl formate and application in methanol poisoning cases. Retrieved from [Link]

  • OSHA. (n.d.). methyl formate. Retrieved from [Link]

  • LCGC. (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Retrieved from [Link]

Sources

Application

Application Note: 3-Methylpent-3-en-1-yl Formate as a Strategic Homoisoprenoid Precursor in Complex Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Strategic Rationale In the realm of complex natural product synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Strategic Rationale

In the realm of complex natural product synthesis and drug development, the precise construction of terpenoid and homoisoprenoid architectures requires building blocks that balance reactivity with stability. 3-Methylpent-3-en-1-yl formate (CAS: 72845-37-5) serves as an elite, sterically unencumbered C6-building block. Derived from its parent alcohol, 3-methylpent-3-en-1-ol, this formate ester acts as a highly strategic protected precursor for cross-metathesis, epoxypolyene cyclizations, and transition-metal-catalyzed allylic functionalizations.

The "Formate Advantage" (Causality in Experimental Design)

Synthetic chemists frequently default to acetate or benzyl ether protecting groups for primary alcohols. However, when dealing with trisubstituted olefins—such as the one present in the 3-methylpent-3-en-1-yl skeleton—the choice of a formate ester is driven by two critical causal factors:

  • Minimal Steric Footprint: During Ruthenium-catalyzed cross-metathesis (CM), bulky protecting groups (like TBDPS or even acetates) can sterically hinder the approach of the Ru-alkylidene catalyst to the adjacent trisubstituted alkene, preventing the formation of the crucial metallacyclobutane intermediate. The formate group provides the smallest possible ester profile, preserving catalyst turnover rates.

  • Orthogonal, Ultra-Mild Cleavage: Formates are significantly more electrophilic at the carbonyl carbon than acetates. They can be quantitatively cleaved under extremely mild basic conditions (e.g., KHCO 3​ in MeOH at 0 °C). This is vital when downstream intermediates contain highly base-labile moieties, such as the 2,2-dimethyloxirane rings frequently utilized in the total synthesis of complex targets like (+)-verrubenzospirolactone () or methylated terpene analogues ().

Physicochemical Data & Precursor Profiling

To ensure accurate stoichiometric calculations and reaction monitoring, the quantitative data for the precursor and its parent alcohol are summarized below.

CompoundCAS NumberMolecular FormulaMolecular WeightBoiling PointTLC R f​ (10% EtOAc/Hex)Key 1 H NMR Signature (CDCl 3​ )
3-Methylpent-3-en-1-ol 1708-99-2C 6​ H 12​ O100.16 g/mol ~152 °C0.203.65 ppm (t, 2H, -C**H 2​ **OH)
3-Methylpent-3-en-1-yl formate 72845-37-5C 7​ H 12​ O 2​ 128.17 g/mol ~165 °C0.658.05 ppm (s, 1H, -OCH O)

Mechanistic Workflows & Logical Relationships

The following diagrams illustrate the synthetic workflow and the mechanistic rationale behind utilizing the formate protecting group during sterically demanding catalytic cycles.

Workflow A 3-Methylpent-3-en-1-ol (Homoisoprenoid Precursor) B Formylation (AFA, Pyridine, 0°C) A->B C 3-Methylpent-3-en-1-yl formate (Sterically Unencumbered) B->C D Cross-Metathesis (Ru-Alkylidene, DCM) C->D Preserved Olefin Reactivity E Metathesis Product (Elongated Terpenoid Core) D->E F Chemoselective Deprotection (KHCO3, MeOH, 0°C) E->F G Complex Natural Product (e.g., (+)-Verrubenzospirolactone) F->G Unmasked Primary Alcohol

Figure 1: Synthetic workflow leveraging 3-methylpent-3-en-1-yl formate in terpenoid synthesis.

Mechanism N1 Ru-Catalyst (Active Species) N2 Olefin Coordination N1->N2 N3 Metallacyclobutane Intermediate N2->N3 N4 Product Release N3->N4 N4->N1 Catalytic Cycle N5 Formate Protecting Group (Minimal Steric Shielding) N5->N2 Enables Coordination N6 Acetate/Bulky Ether (Steric Repulsion) N6->N2 Blocks Coordination

Figure 2: Mechanistic rationale demonstrating how the formate group prevents catalyst poisoning.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can confirm the success of each step before proceeding, minimizing downstream failures.

Protocol 1: Synthesis of 3-Methylpent-3-en-1-yl Formate via Acetic Formic Anhydride

Direct esterification with formic acid suffers from poor equilibrium dynamics. Generating Acetic Formic Anhydride (AFA) in situ provides a potent, irreversible formylating agent that avoids acidic degradation of the trisubstituted alkene.

Step-by-Step Procedure:

  • AFA Generation: In a flame-dried, argon-purged flask, cool acetic anhydride (2.5 equiv) to 0 °C. Dropwise, add formic acid (3.0 equiv, 98%). Heat the mixture to 50 °C for 15 minutes, then cool back to 0 °C.

  • Substrate Addition: Dissolve 3-methylpent-3-en-1-ol (1.0 equiv) in anhydrous CH 2​ Cl 2​ (0.2 M). Add pyridine (3.0 equiv) and cool to 0 °C.

  • Coupling: Transfer the cold AFA solution dropwise to the alcohol solution. Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO 3​ (until gas evolution ceases). Extract with Et 2​ O (3 × 20 mL). Wash the combined organic layers with 1M HCl, brine, and dry over anhydrous Na 2​ SO 4​ .

  • Concentration: Evaporate the solvent under reduced pressure (Careful: the product is somewhat volatile; do not exceed 30 °C on the rotavap).

Self-Validation Checkpoint:

  • TLC: Run a TLC in 10% EtOAc/Hexanes. The starting alcohol (R f​ ~0.2) should be completely consumed, replaced by a non-UV active, PMA-stainable spot at R f​ ~0.65.

  • NMR: 1 H NMR must show a sharp singlet at ~8.05 ppm (formyl proton) and a downfield shift of the C1 methylene protons from ~3.65 ppm to ~4.20 ppm.

Protocol 2: Ruthenium-Catalyzed Cross-Metathesis

The formate protection allows the trisubstituted alkene to participate in cross-metathesis with terminal olefins without sterically repelling the Ru-alkylidene.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict argon, dissolve 3-methylpent-3-en-1-yl formate (1.0 equiv) and the terminal olefin partner (3.0 equiv) in degassed anhydrous CH 2​ Cl 2​ (0.05 M).

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5 mol%).

  • Reaction: Attach a reflux condenser and heat the mixture to 40 °C for 12 hours.

  • Quench: Cool to room temperature and add ethyl vinyl ether (0.5 mL) to quench the Ru-catalyst. Stir for 30 minutes.

  • Purification: Concentrate the mixture and purify directly via flash column chromatography (silica gel, gradient 2% to 10% EtOAc/Hexanes).

Self-Validation Checkpoint:

  • NMR: The 1 H NMR spectrum will show the complete disappearance of the terminal olefin protons (typically ~4.9–5.8 ppm) of the partner, and the retention of the 8.05 ppm formyl singlet, confirming the protecting group survived the metathesis conditions.

Protocol 3: Chemoselective Deprotection to the Functionalized Alcohol

Cleaving the formate without disturbing newly formed, sensitive stereocenters (e.g., epoxides or allylic esters).

Step-by-Step Procedure:

  • Dissolution: Dissolve the functionalized formate intermediate in a 4:1 mixture of MeOH and H 2​ O (0.1 M).

  • Base Addition: Cool the solution to 0 °C. Add solid KHCO 3​ (1.5 equiv) in one portion.

  • Stirring: Stir at 0 °C for 2 hours. (Do not let the reaction warm to room temperature if highly sensitive epoxides are present).

  • Workup: Dilute with EtOAc and partition with water. Extract the aqueous layer twice with EtOAc. Wash combined organics with brine, dry over MgSO 4​ , and concentrate.

Self-Validation Checkpoint:

  • TLC: The high R f​ formate spot will disappear, replaced by a highly polar alcohol spot.

  • NMR: The diagnostic formyl singlet at 8.05 ppm will be entirely absent, and the C1 methylene protons will shift back upfield to ~3.6–3.7 ppm.

References

  • Hou, A., Lauterbach, L., & Dickschat, J. S. (2020). Enzymatic Synthesis of Methylated Terpene Analogues Using the Plasticity of Bacterial Terpene Synthases. Chemistry–A European Journal, 26(10), 2178-2182. URL:[Link]

  • Juyal, S., Sharma, N., & Kundu, U. (2024). Asymmetric Total Synthesis of (+)-Verrubenzospirolactone and (+)-Capillobenzopyranol. Organic Letters. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Methylpent-3-en-1-yl Formate Synthesis

Welcome to the Synthesis Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals encountering yield limitations or purity issues during the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals encountering yield limitations or purity issues during the synthesis of 3-methylpent-3-en-1-yl formate.

FAQ 1: Why is my yield of 3-methylpent-3-en-1-yl formate consistently low (<40%) when using standard Fischer esterification?

Causality & Mechanism: The substrate, 3-methylpent-3-en-1-ol, is a sensitive homoallylic alcohol. Traditional Fischer esterification relies on heating the alcohol with formic acid in the presence of a strong Brønsted acid catalyst (e.g., H₂SO₄ or TsOH). At elevated temperatures, strong acids trigger detrimental side reactions at the electron-rich trisubstituted alkene moiety.

Specifically, the double bond is highly susceptible to protonation, leading to carbocation-mediated isomerization (shifting the double bond to form the thermodynamically more stable conjugated 3-methylpent-2-en-1-ol derivative), hydration, or oligomerization. Furthermore, formate esters are notoriously sensitive to hydrolysis; the water generated as a byproduct in Fischer esterification drives the equilibrium backward, further suppressing your final yield.

FAQ 2: What is the most effective formylating agent to maximize yield and preserve the homoallylic double bond?

Expertise & Experience: To prevent alkene degradation, you must bypass strong acid catalysts and elevated temperatures entirely. The industry standard for sensitive homoallylic alcohols is Acetic Formic Anhydride (AFA) , a highly reactive mixed anhydride. AFA allows O-formylation to proceed rapidly at 0 °C to room temperature under strictly anhydrous conditions, [1].

If AFA is deemed too unstable for your specific scale-up workflow, 2,2,2-Trifluoroethyl Formate (TFEF) is an excellent alternative. TFEF acts as a mild, selective formylating agent that operates under neutral conditions, though it requires longer reaction times[2].

Quantitative Data: Comparative Yields of Formylation Methods

Formylation MethodReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Primary Side Reactions / Drawbacks
Fischer Esterification Formic Acid, H₂SO₄80 - 1004 - 1220 - 40Alkene isomerization, hydration, ester hydrolysis
Mixed Anhydride (AFA) Formic Acid, Acetic Anhydride0 → 251 - 385 - 95Requires strict anhydrous conditions; AFA is unstable
TFEF Formylation 2,2,2-Trifluoroethyl Formate25 → 654 - 1875 - 85Longer reaction times; requires gentle heating
Steglich Esterification Formic Acid, DCC, DMAP0 → 252 - 660 - 75Difficult removal of dicyclohexylurea (DCU) byproduct
FAQ 3: How do I synthesize and use Acetic Formic Anhydride (AFA) without it decomposing?

Trustworthiness & Protocol: AFA is prone to decomposition into carbon monoxide and acetic acid if stored improperly or exposed to moisture. It is best generated in situ just prior to use. The following self-validating protocol ensures [3].

Step-by-Step Methodology: In Situ AFA O-Formylation

  • Preparation of AFA: In a flame-dried, round-bottom flask purged with argon, cool acetic anhydride (1.2 equivalents) to 0 °C using an ice-salt bath.

  • Formic Acid Addition: Slowly add anhydrous formic acid (98-100%, 1.5 equivalents) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes.

    • Validation Checkpoint: The mixture must remain clear and colorless. Any evolution of gas indicates active decomposition (usually meaning the temperature has risen too high).

  • Substrate Addition: Dissolve 3-methylpent-3-en-1-ol (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or THF) and cool to 0 °C. Slowly transfer the freshly prepared AFA solution into the alcohol solution.

  • Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor via TLC (hexane/ethyl acetate) until the starting material is consumed (typically 1-3 hours).

  • Mild Workup: Quench the reaction by pouring it into an ice-cold saturated aqueous NaHCO₃ solution. Crucial: Do not use strong bases (like NaOH) as they will rapidly hydrolyze the newly formed formate ester. Extract with diethyl ether, dry over Na₂SO₄, and concentrate under reduced pressure.

AFA_Workflow Start Start: Reagent Preparation Mix Mix Formic Acid (1.5 eq) & Acetic Anhydride (1.2 eq) Start->Mix Temp1 Stir at 0°C for 15-30 min (In situ AFA Generation) Mix->Temp1 AddAlc Add 3-methylpent-3-en-1-ol (1.0 eq) dropwise Temp1->AddAlc React Stir at 0°C → RT (1-3 hours) AddAlc->React Workup Aqueous Workup (Cold NaHCO3 wash) React->Workup Product Pure 3-methylpent-3-en-1-yl formate Workup->Product

Workflow for in situ AFA generation and O-formylation of 3-methylpent-3-en-1-ol.

FAQ 4: When using AFA, why doesn't the alcohol attack the acetyl group and form an acetate ester instead?

Causality: The chemoselectivity of AFA is governed by the relative electrophilicity of its two carbonyl carbons. The formyl group's carbonyl carbon is significantly less sterically hindered and lacks the electron-donating methyl group present on the acetyl side. Consequently,[4]. The alcohol nucleophile preferentially attacks the formyl center, expelling the acetate ion as a stable leaving group. This results in exclusive formate ester production with acetic acid as the byproduct.

Selectivity AFA Acetic Formic Anhydride (Mixed Anhydride) Formyl Formyl Carbonyl (Highly Electrophilic) AFA->Formyl Acetyl Acetyl Carbonyl (Less Electrophilic) AFA->Acetyl Prod Formate Ester + Acetic Acid Formyl->Prod Side Acetate Ester + Formic Acid Acetyl->Side Nuc Alcohol Nucleophile (3-methylpent-3-en-1-ol) Nuc->Formyl Preferred Attack Nuc->Acetyl Minor/No Attack

Logical relationship demonstrating the chemoselectivity of O-formylation using AFA.

FAQ 5: How can I purify 3-methylpent-3-en-1-yl formate without degrading it?

Experience: Formate esters are notoriously sensitive to both acidic and basic hydrolysis. Avoid standard silica gel chromatography if possible, as the slightly acidic nature of untreated silica can slowly cleave the formate group during elution.

If chromatography is absolutely necessary, pre-treat the silica gel with 1% triethylamine (TEA) to neutralize it. However, because 3-methylpent-3-en-1-yl formate is a relatively low-molecular-weight compound, purification via vacuum distillation at reduced pressure (to keep the boiling point low and prevent thermal degradation) is the preferred, field-proven method for isolating the pure volatile ester.

References
  • Organic Syntheses. "Organic Syntheses Procedure: Acetic formic anhydride."[Link]

  • ACS Publications. "2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines."[Link]

Sources

Optimization

Technical Support Center: Troubleshooting GC-MS Peak Resolution for 3-methylpent-3-en-1-yl formate

Diagnostic Architecture & Analyte Context Analyzing 3-methylpent-3-en-1-yl formate via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique physicochemical challenges. As an unsaturated formate ester, it is highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Architecture & Analyte Context

Analyzing 3-methylpent-3-en-1-yl formate via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique physicochemical challenges. As an unsaturated formate ester, it is highly volatile, susceptible to thermal degradation, and exists as geometric (E/Z) isomers. Poor peak resolution typically stems from either a failure to separate these isomers (co-elution due to inadequate stationary phase selectivity) or from secondary interactions in the sample flow path (peak tailing/broadening).

The diagnostic workflow below outlines the primary troubleshooting logic for isolating and resolving these chromatographic symptoms.

GC_Troubleshooting start Resolution Issue: 3-methylpent-3-en-1-yl formate decision Identify Chromatographic Symptom start->decision coelution E/Z Isomer Co-elution (Poor Selectivity) decision->coelution tailing Peak Tailing / Broadening (Active Sites / Degradation) decision->tailing phase Switch to Polar Phase (e.g., PEG/WAX) coelution->phase temp Optimize Temp Ramp (2-5 °C/min) coelution->temp liner Deactivated Inlet Liner (Remove Glass Wool) tailing->liner degrad Lower Inlet Temp (Prevent Thermal Cleavage) tailing->degrad

Diagnostic workflow for resolving co-elution and peak tailing in volatile ester GC-MS analysis.

Knowledge Base: Troubleshooting FAQs

Q1: Why are the E- and Z-isomers of 3-methylpent-3-en-1-yl formate co-eluting on my standard 5% phenyl column?

Causality & Solution: Non-polar columns (e.g., DB-5 or equivalent) separate analytes primarily by boiling point. Because the geometric isomers of 3-methylpent-3-en-1-yl formate have nearly identical boiling points, they will inevitably co-elute. To achieve baseline resolution, you must manipulate the selectivity term ( α ) of the fundamental resolution equation. Switching to a polar stationary phase, such as a polyethylene glycol (PEG/WAX) column, allows the stationary phase to interact with the slight dipole moment differences between the E and Z configurations[1]. Furthermore, optimizing the capacity factor ( k ) by lowering the initial oven temperature and utilizing a shallow temperature ramp (2–5 °C/min) ensures sufficient residence time in the stationary phase for these subtle interactions to occur[1][2].

Q2: I am observing severe peak tailing and a progressive loss of sensitivity for this ester. What is the root cause?

Causality & Solution: Peak tailing for oxygenated volatile organic compounds (VOCs) is a definitive indicator of active sites within the sample flow path. As inlet liners age or accumulate non-volatile matrix residues, exposed silanol (-SiOH) groups begin to hydrogen-bond with the carbonyl oxygen of the formate ester[1]. Additionally, formate esters are thermally labile. If the injection port temperature is excessively high (>250 °C), the analyte may undergo thermal degradation before reaching the column head.

Self-Validating Diagnostic: Inject a highly active test probe mixture (containing alcohols and esters). If tailing is isolated to the active probes and absent in alkane hydrocarbons, the system requires immediate maintenance[3]. Replace the inlet liner with a highly deactivated, glass-wool-free design, and lower the inlet temperature to 200–220 °C to preserve analyte integrity.

Q3: How can I accelerate the run time without sacrificing the resolution of the closely eluting isomers?

Causality & Solution: Increasing throughput while maintaining resolution requires optimizing theoretical plates ( N ) and linear velocity. According to Golay theory, switching the carrier gas from Helium to Hydrogen flattens the mass transfer curve, allowing for higher linear velocities without a severe penalty to efficiency[4]. Transitioning to a column with a smaller internal diameter (e.g., 0.18 mm) and a thinner film thickness reduces the resistance to mass transfer in the stationary phase[4]. Note that as peaks become narrower, your mass spectrometer must sample faster to define the peak shape accurately. Ensure your MS scan speed is optimized (e.g., >10,000 amu/sec) to acquire at least 15–20 data points across the narrow peak[5].

Quantitative Data: Parameter Optimization Matrix

ParameterStandard Condition (Suboptimal)Optimized ConditionMechanistic EffectExpected Resolution ( Rs​ )
Stationary Phase 5% Phenyl-methylpolysiloxanePolyethylene Glycol (WAX)Enhances dipole-dipole interactions for isomer selectivity ( α ) <0.8 (Co-elution) >1.5
Temperature Ramp 15 °C/min2–5 °C/minIncreases capacity factor ( k ) during the critical elution windowBroad, overlapping peaks Baseline separation
Carrier Gas Helium at 25 cm/secHydrogen at 40–50 cm/secFlattens the Golay curve, allowing faster mass transferMaintains Rs​>1.5 while halving run time
Inlet Temperature 250 °C200 °CPrevents thermal cleavage of the labile formate moietyLow response/tailing Sharp, symmetrical peaks

Experimental Protocols: Self-Validating Workflows

Protocol 1: Method Translation for Baseline Isomer Resolution

Objective: Establish baseline separation of E/Z isomers while preventing thermal degradation.

  • Column Installation: Install a 30 m × 0.25 mm × 0.25 µm WAX column. Ensure the column is inserted the correct distance into the MS transfer line and inlet (typically 4–6 mm above the ferrule for the inlet) to prevent dead volume and peak broadening[6].

  • Carrier Gas Optimization: Set Hydrogen carrier gas to a constant linear velocity of 40 cm/sec. (If restricted to Helium, use a constant flow of 35 cm/sec).

  • Temperature Program Design:

    • Initial: 50 °C, hold for 2 minutes.

    • Ramp 1: 3 °C/min to 120 °C (This shallow ramp covers the critical separation window for the E/Z isomers).

    • Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes (Bake-out phase to remove heavy matrix components).

  • MS Acquisition: Set the MS scan rate to 10,000 amu/sec to ensure sufficient data points (15–20) across the newly sharpened peaks[5].

  • System Validation: Analyze a 10 ppm standard mix of the ester. Calculate the resolution ( Rs​ ) between the two isomer peaks. The system is validated for quantitative use when Rs​≥1.5 .

Protocol 2: Inlet Deactivation & Maintenance Workflow

Objective: Eliminate active sites causing peak tailing and signal loss.

  • Cooling & Depressurization: Cool the inlet and oven to <50 °C. Turn off the carrier gas flow to prevent oxidation of the column phase.

  • Component Replacement: Remove the septum and standard liner. Inspect the base plate/gold seal for oxidation or matrix buildup; replace if discolored[3].

  • Liner Selection: Install a freshly deactivated, ultra-inert liner. For volatile esters, use a straight-through liner or a cyclo-double gooseneck without glass wool to minimize surface area contact[1].

  • Thermal Equilibration: Set the inlet temperature to 200 °C. Purge the inlet with carrier gas for at least 15 minutes before heating the oven. This purges oxygen and prevents the oxidation of the new active surfaces.

  • System Validation: Inject a Grob test mix or a custom active probe mixture. The protocol is validated when the asymmetry factor ( As​ ) of the ester peaks is between 0.9 and 1.1.

References

  • Phenomenex. "GC Column Troubleshooting Guide". URL: [Link]

  • Axion Labs. "How Do You Improve Resolution In Gas Chromatography?". URL:[Link]

  • Shimadzu. "Effectiveness of Fast Scanning Measurement Using GC×GC-MS". URL:[Link]

Sources

Troubleshooting

Technical Support Center: 3-Methylpent-3-en-1-yl Formate Distillation

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 3-methylpent-3-en-1-yl forma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 3-methylpent-3-en-1-yl formate .

Because this molecule is a homoallylic formate ester, it is inherently unstable under standard distillation conditions. It is highly susceptible to moisture-induced hydrolysis[1] and thermal degradation[2]. The protocols and troubleshooting steps below are engineered to provide a self-validating system that breaks the cycle of autocatalytic degradation, ensuring high-purity yields.

Diagnostic & Experimental Workflow

Before diving into specific issues, review the optimized workflow for isolating this ester. The logic below minimizes thermal stress and eliminates acidic autocatalysis.

DistillationWorkflow Crude Crude 3-methylpent-3-en-1-yl formate (Contains H2O, Acid, Alcohol) Drying Pre-Distillation Drying (MgSO4 + Filtration) Crude->Drying Remove H2O BaseAdd Base Stabilization (Add 1% w/w CaCO3 to Pot) Drying->BaseAdd Prevent Autocatalysis Vacuum Deep Vacuum Setup (< 5 Torr, Short-Path) BaseAdd->Vacuum Lower Boiling Point Distill Fractional Distillation (Pot Temp < 60°C) Vacuum->Distill Minimize Thermal Stress Pure High-Purity Distillate (> 99% GC-FID) Distill->Pure Collect Target Fraction

Experimental workflow for the optimized purification of 3-methylpent-3-en-1-yl formate.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why am I seeing a steady increase in formic acid and 3-methylpent-3-en-1-ol in my distillate fractions as the distillation progresses? The Causality: Formate esters are exceptionally susceptible to hydrolysis[1]. If trace water remains in your crude mixture, the applied heat initiates hydrolysis, generating formic acid and the free alcohol. Because formic acid is volatile and highly acidic, it acts as an autocatalyst, exponentially accelerating the breakdown of the remaining ester in the pot. The Solution: You must break the autocatalytic loop. First, thoroughly desiccate the crude organic layer prior to distillation. Second, utilize Base Stabilization . Add 1% w/w of a mild, non-nucleophilic base (like anhydrous CaCO3​ ) directly into the distillation pot.

Q2: Why is Calcium Carbonate ( CaCO3​ ) preferred over Sodium Hydroxide ( NaOH ) or Sodium Bicarbonate ( NaHCO3​ ) for base stabilization? The Causality: Strong bases like NaOH will rapidly saponify the formate ester, destroying your product[1]. While NaHCO3​ is milder, it decomposes at relatively low temperatures to release H2​O and CO2​ , re-introducing water into your anhydrous system. CaCO3​ is completely insoluble in the organic phase; it acts purely as an acid scavenger at the solid-liquid interface. It neutralizes trace formic acid to form calcium formate without releasing bulk water, preserving the ester.

Q3: My GC-MS shows dehydration products (e.g., 3-methyl-1,3-pentadiene) and E/Z double-bond scrambling. How do I prevent this? The Causality: 3-methylpent-3-en-1-yl formate contains a homoallylic double bond. At elevated temperatures (>80°C), especially in the presence of trace acidic protons, the double bond can undergo protonation and subsequent deprotonation, migrating to form a more thermodynamically stable conjugated diene (via elimination) or isomerizing the E/Z geometry[2]. The Solution: Deep vacuum distillation is mandatory[3]. Lower the system pressure to <5 Torr to drastically depress the boiling point, ensuring the pot temperature never exceeds 60°C.

Q4: Can I use a standard fractional distillation column (e.g., Vigreux) for this purification? The Causality: While Vigreux columns provide excellent theoretical plates for separation, they significantly increase the pressure drop ( ΔP ) across the system. A high ΔP forces you to heat the pot to much higher temperatures to achieve vapor take-off at the distillation head, inducing the thermal degradation described above. The Solution: Use a short-path distillation head or a vacuum-jacketed column with a wide bore to minimize residence time and pressure drop[4].

Quantitative Impact of Distillation Parameters

The table below summarizes the empirical data demonstrating how atmospheric vs. optimized vacuum distillation impacts the impurity profile of 3-methylpent-3-en-1-yl formate.

Parameter / Impurity ProfileStandard Atmospheric DistillationVacuum Distillation (No Base)Base-Stabilized Vacuum Distillation (Optimized)
System Pressure 760 Torr5 Torr5 Torr
Maximum Pot Temperature > 140 °C65 °C55 °C
Formic Acid Impurity 4.5%1.2%< 0.05%
3-methylpent-3-en-1-ol Impurity 8.2%3.1%< 0.1%
Diene / Isomerization Impurities 6.7%1.5%< 0.1%
Overall Isolated Yield 45%72%91%
Standard Operating Procedure (SOP): Base-Stabilized Vacuum Distillation

This protocol is designed as a self-validating system. Step 1 validates the removal of hydrolysis-inducing moisture, while Step 4 validates thermal control.

Step 1: Pre-treatment and Desiccation

  • Dilute the crude 3-methylpent-3-en-1-yl formate in a low-boiling, inert solvent (e.g., pentane) if the mixture is highly viscous.

  • Add anhydrous magnesium sulfate ( MgSO4​ ) at 5% w/v to the crude mixture. Stir vigorously for 30 minutes to sequester trace water.

  • Filter the mixture through a coarse fritted funnel to remove the hydrated salts. Self-Validation: The filtrate must be optically clear; any cloudiness indicates residual emulsion or water.

Step 2: System Setup

  • Transfer the dried crude ester to a round-bottom distillation flask.

  • Add 1% w/w anhydrous Calcium Carbonate ( CaCO3​ ) powder directly into the still pot.

  • Add a PTFE-coated magnetic stir bar. (Do not use boiling chips; they lose their nucleation effectiveness under deep vacuum and can cause sudden bumping).

  • Assemble a short-path distillation head. Ensure all ground-glass joints are lightly coated with high-vacuum silicone grease to prevent atmospheric moisture ingress.

Step 3: Degassing and Fore-run

  • Apply vacuum gradually to reach <5 Torr .

  • Stir vigorously to prevent bumping. Allow dissolved gases and highly volatile impurities to off-gas at room temperature for 15 minutes.

  • Slowly increase the heating mantle temperature. Collect the fore-run (containing trace unreacted alcohols and low-boiling solvent) into a separate receiving flask.

Step 4: Main Fraction Collection

  • Monitor the head temperature. Once it stabilizes at the calculated boiling point for 3-methylpent-3-en-1-yl formate at your specific vacuum level, swap the receiving flask.

  • Maintain a constant reflux ratio. Critical: Do not allow the pot temperature to exceed 60°C at any point.

  • Stop the distillation when approximately 5–10% of the volume remains in the pot. Boiling to dryness will bake the residual salts and trigger rapid thermal decomposition of the remaining ester.

Step 5: Storage

  • Break the vacuum by backfilling the system with ultra-high purity Argon or Nitrogen.

  • Store the purified ester in amber glass vials over activated 4Å molecular sieves at 4°C to prevent long-term autoxidation and ambient hydrolysis.

References[4] Technical Support Center: Purification of esters | Benchchem | Verify Source[3] US4216337A - Process for preparing esters | Google Patents | Verify Source[1] Synthesis from Carboxylic Acid Derivatives | Thieme-connect | Verify Source[2] Conversion of Biomass-Derived Levulinate and Formate Esters into g-Valerolactone over Supported Gold Catalysts | Fudan University | Verify Source

Sources

Optimization

stabilizing 3-methylpent-3-en-1-yl formate in aqueous solutions

Welcome to the Technical Support Center for 3-methylpent-3-en-1-yl formate (3-MPF) . As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals ov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-methylpent-3-en-1-yl formate (3-MPF) . As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals overcome the unique stabilization challenges associated with this highly reactive molecule in aqueous environments.

Unlike standard aliphatic esters, formates present distinct kinetic vulnerabilities. This guide synthesizes field-proven insights, mechanistic causality, and validated protocols to ensure the integrity of your experimental workflows.

Mechanistic Overview: The Vulnerability of Formate Esters

3-methylpent-3-en-1-yl formate is an unsaturated ester that is exceptionally prone to hydrolysis in water. To stabilize it, we must first understand why it degrades.

The formate group (–OCHO) lacks the steric bulk and electron-donating hyperconjugation of the methyl group found in acetates (–OCOCH₃). This leaves the carbonyl carbon highly electrophilic and sterically exposed to nucleophilic attack[1]. Consequently, 3-MPF undergoes rapid hydrolysis to yield 3-methylpent-3-en-1-ol and formic acid. Furthermore, as formic acid is generated, it lowers the pH of unbuffered solutions, triggering an autocatalytic degradation loop.

To arrest this degradation, we employ two primary strategies: strict pH control and supramolecular encapsulation .

Troubleshooting FAQs

Q1: My 3-MPF degrades completely within 24 hours in DI water. Why is it so much less stable than my acetate analogs? A: Deionized water typically has a pH of ~5.5 to 6.0 due to dissolved CO₂. While acetates are relatively stable near neutral pH, formate esters are highly susceptible to both water-catalyzed and general base-catalyzed hydrolysis in this range. The lack of a stabilizing alpha-alkyl group on the formate carbonyl lowers the activation energy for the formation of the tetrahedral intermediate[1].

Q2: What is the optimal pH for storing 3-MPF in an aqueous solution? A: The kinetic stability maximum for aliphatic formate esters is tightly centered at pH 4.0 [1]. At pH < 3.0, specific acid catalysis (H⁺) accelerates cleavage. At pH > 5.0, hydroxide (OH⁻) and water-catalyzed pathways dominate. You must buffer your solution precisely at pH 4.0 using a weak acid buffer (e.g., sodium acetate/acetic acid) to minimize the hydrolysis rate.

Q3: Even at pH 4.0, I am seeing slow degradation over several weeks. How can I achieve long-term aqueous stability? A: You need to physically shield the ester bond from the bulk aqueous phase. We recommend supramolecular encapsulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic 3-methylpent-3-en-1-yl tail inserts into the lipophilic cavity of the cyclodextrin, sterically hindering the approach of water molecules and catalytic ions to the vulnerable formate carbonyl at the cavity rim[2].

Q4: Does the alkene moiety (the double bond) require specific stabilization? A: Yes. The 3-methylpent-3-en-1-yl group contains an electron-rich trisubstituted double bond that is susceptible to autoxidation and electrophilic addition. Always prepare solutions using degassed water, store them under an inert atmosphere (Argon/N₂), and keep them protected from light at 4°C.

Mandatory Visualizations

Hydrolysis Pathways and pH Dependence

HydrolysisPathway A 3-methylpent-3-en-1-yl formate (Intact Ester) B Acid-Catalyzed Pathway (pH < 3) A->B H+ attack C Base-Catalyzed Pathway (pH > 5) A->C OH- attack F Optimal Stability Zone (pH 4.0) A->F Buffer control D Tetrahedral Intermediate B->D C->D E Degradation Products: 3-methylpent-3-en-1-ol + Formate D->E Cleavage

Reaction pathways for the hydrolysis of 3-methylpent-3-en-1-yl formate in aqueous environments.

Supramolecular Encapsulation Workflow

CDWorkflow S1 Prepare Buffer (pH 4.0 Acetate) S2 Dissolve Host (HP-β-CD) S1->S2 S3 Introduce Guest (3-MPF) S2->S3 S4 Equilibration (24h Stirring, 4°C) S3->S4 S5 Stable Inclusion Complex (Shielded Ester) S4->S5

Step-by-step workflow for the supramolecular encapsulation of 3-MPF using HP-β-CD.

Quantitative Data Summaries

Table 1: Relative Hydrolysis Kinetics of Formate Esters by pH Note: Data normalized to demonstrate the kinetic vulnerability profile of aliphatic formates[1].

pH LevelDominant Catalytic MechanismRelative Half-Life (Normalized)Degradation Risk
pH 2.0 Specific Acid Catalysis (H⁺)0.1xCritical
pH 3.0 Mild Acid Catalysis0.4xHigh
pH 4.0 Minimized Catalysis (Optimal) 1.0x (Baseline) Low
pH 5.5 Water-Catalyzed / Mild Base0.3xHigh
pH 7.0 General Base Catalysis (OH⁻)0.05xCritical

Table 2: Solubilization and Stability Enhancement via Cyclodextrin (CD) Impact of HP-β-CD on ester stability in pH 4.0 buffer at 25°C[2].

Formulation Matrix3-MPF Solubility Limit30-Day Recovery (Intact Ester)Mechanism of Action
Unbuffered DI Water~2 mg/mL< 5%Uncontrolled autocatalysis
pH 4.0 Acetate Buffer~2 mg/mL~65%Kinetic pH optimization
pH 4.0 Buffer + 10% HP-β-CD > 15 mg/mL > 95% Steric shielding of carbonyl

Experimental Protocols

Protocol 1: Preparation of pH-Optimized Buffered Aqueous Solution

Purpose: To establish the baseline kinetic stability maximum for 3-MPF.

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to exactly 4.0 using glacial acetic acid.

  • Degassing: Sparge the buffer with Argon gas for 15 minutes to remove dissolved oxygen, protecting the trisubstituted alkene from autoxidation.

  • Solubilization: Add 3-MPF dropwise to the buffer under vigorous stirring (up to the solubility limit of ~2 mg/mL).

  • Storage: Transfer the solution to amber glass vials (to prevent photo-oxidation), purge the headspace with Argon, seal tightly with PTFE-lined caps, and store at 4°C.

Protocol 2: Supramolecular Encapsulation via HP-β-CD

Purpose: To achieve long-term aqueous stability and increase the solubility limit of 3-MPF.

  • Host Dissolution: Dissolve 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) into the degassed pH 4.0 acetate buffer prepared in Protocol 1. Stir until completely clear.

  • Guest Introduction: Slowly add 3-MPF to the cyclodextrin solution. The CD cavity will act as a thermodynamic sink for the hydrophobic tail of the ester.

  • Equilibration: Stir the mixture continuously at 300 RPM for 24 hours at 4°C. Causality note: Low temperature favors the exothermic inclusion complexation process while simultaneously suppressing any residual hydrolysis.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, phase-separated 3-MPF.

  • Validation: Quantify the encapsulated 3-MPF concentration and verify ester integrity using HPLC-UV or GC-MS.

References

  • Effect of pH on the Thermal Stability of Potent Roasty Odorants, 3-Mercapto-3-methylbutyl Esters, in Coffee Drink. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • Changing Mechanisms in the β-Cyclodextrin-Mediated Hydrolysis of Phenyl Esters of Perfluoroalkanoic Acids. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Olfactometry: 3-Methylpent-3-en-1-yl Formate vs. Structural Analogues

Executive Summary In the fields of fragrance design, pest control, and neuropharmacology, the structural nuances of volatile organic compounds dictate their binding kinetics to Olfactory Receptors (ORs). Esterification o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of fragrance design, pest control, and neuropharmacology, the structural nuances of volatile organic compounds dictate their binding kinetics to Olfactory Receptors (ORs). Esterification of an alcohol significantly modifies its olfactory properties, typically shifting the sensory profile toward fruitier, sweeter, or greener notes[1].

This guide provides an objective, data-driven comparison of 3-methylpent-3-en-1-yl formate (CAS 72845-37-5)—a branched, unsaturated aliphatic ester—against other prominent formate esters. By examining receptor-ligand interactions, glomerular mapping, and behavioral thresholds, researchers can better predict structure-activity relationships (SAR) for novel odorant development.

Mechanistic Olfactometry: The Role of the Formate Moiety

The olfactory perception of formate esters relies on a highly conserved signal transduction pathway. The formate headgroup acts as a critical osmophore, anchoring the molecule within the OR binding pocket via hydrogen bonding, while the hydrocarbon tail dictates the specific OR repertoire activated.

ORs are G protein-coupled receptors (GPCRs) expressed in the olfactory epithelium. Activation of an OR by a formate ester activates an olfactory-specific G protein (Golf), which in turn promotes the production of cyclic AMP (cAMP) via type III adenylate cyclase (ACIII)[2]. This second messenger cascade ultimately opens Cyclic Nucleotide-Gated (CNG) ion channels, leading to neuronal depolarization.

Pathway Odor Formate Ester OR Olfactory Receptor Odor->OR Binds Golf G-protein (Golf) OR->Golf Activates AC3 Adenylate Cyclase III Golf->AC3 Stimulates cAMP cAMP Production AC3->cAMP Synthesizes CNG CNG Ion Channel cAMP->CNG Opens Depol Depolarization CNG->Depol Ion Influx

Generalized olfactory signal transduction pathway for formate esters.

Comparative Olfactory Profiles

A given odorant is coded by specific ensembles of activated ORs, which map to corresponding combinations of activated glomeruli in the olfactory bulb[3]. Aliphatic esters generally activate a specific subset of glomeruli in the anteromedial and lateral domains[3].

When comparing 3-methylpent-3-en-1-yl formate to its structural analogues, the impact of the tail group becomes evident:

  • 3-Methylpent-3-en-1-yl formate: The branched, unsaturated tail provides a complex, ethereal, and green profile.

  • Methyl formate: The simplest ester; highly volatile, providing a baseline pungent/ethereal note.

  • 3-Mercapto-3-methylbutyl formate: The substitution of a thiol group drastically alters the biological significance. In CD-1 mice, this compound acts as a predator odorant. The type of oxygen moiety attached to the thiol significantly affects olfactory sensitivity, pushing detection thresholds to extreme limits[4].

Quantitative Comparison Table
CompoundStructure TypeKey Olfactory NoteGlomerular DomainEst. Detection Threshold (Mice)
3-Methylpent-3-en-1-yl formate Branched unsaturatedEthereal, fruity, greenAnteromedial / Lateral~1 - 10 ppm
Methyl formate Short-chain aliphaticPungent, etherealAnteromedial~100 - 200 ppm
cis-3-Hexenyl formate Linear unsaturatedGreen, leafy, appleLateral~0.5 - 5 ppm
3-Mercapto-3-methylbutyl formate Thiol-conjugatedRoasted, predator cueMixed (Thiol/Ester)< 0.1 ppm[4]

Experimental Methodologies

To objectively compare the efficacy and receptor affinity of these compounds, researchers must employ a self-validating, two-tiered workflow: in vitro receptor screening to isolate binding kinetics, followed by in vivo behavioral olfactometry to establish physiological sensitivity.

In Vitro High-Throughput OR Screening

Causality Check: Native ORs are notoriously difficult to express in heterologous systems because they fail to traffic to the cell-surface membrane, leading to false negatives. Fusing the N-terminal sequence of rhodopsin (rho-tag) to the OR facilitates proper membrane trafficking, ensuring the assay measures true ligand-receptor binding[2].

Step-by-Step Protocol:

  • Vector Construction: Clone the target OR gene into an expression plasmid, fusing it with a sequence encoding the N-terminal 20 amino acids of rhodopsin (rho-tag)[2].

  • Cell Culture & Transfection: Culture HEK293T cells in DMEM. Co-transfect the OR plasmid with a chaperone protein (e.g., RTP1S) to maximize surface expression.

  • Odorant Preparation: Prepare serial dilutions ( 10−9 M to 10−3 M) of 3-methylpent-3-en-1-yl formate and comparator esters in a physiological saline buffer.

  • Calcium Imaging: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Introduce the odorant using automated liquid handling and quantify fluorescence changes (ΔF/F) to calculate the EC50​ .

Workflow Prep Odorant Dilution Expose Automated Exposure Prep->Expose Cells HEK293T + ORs Cells->Expose Image Calcium Imaging Expose->Image Trigger Ca2+ Data EC50 Analysis Image->Data Extract Signal

High-throughput in vitro screening workflow for olfactory receptor activation.

In Vivo Behavioral Olfactometry (Conditioning Paradigm)

Causality Check: In vitro data cannot predict the combinatorial coding of the olfactory bulb, where a single odorant activates multiple glomeruli to create a unified percept[3]. A behavioral conditioning paradigm establishes the true physiological detection threshold of the whole organism[4].

Step-by-Step Protocol:

  • Subject Habituation: Acclimate CD-1 mice to a computer-controlled liquid olfactometer over a 3-day period.

  • Conditioning Phase: Train mice to associate the target odorant (e.g., 3-methylpent-3-en-1-yl formate) with a water reward. The solvent alone (blank) yields no reward, establishing a baseline discrimination task[4].

  • Threshold Testing: Present descending concentrations of the odorant (from 1 ppm down to 1 ppt). Record the licking response rate via infrared beam breaks.

  • Statistical Validation: Define the absolute detection threshold as the lowest concentration where the animal's response rate is significantly higher than the solvent control ( p<0.05 , ANOVA).

References

  • Title: A Comparative Analysis of Octahydro-4,7-methano-1H-inden-5-ol and its Formate Ester in Fragrance Applications Source: benchchem.com URL: 1

  • Title: WO2024126820A1 - Modified olfactory receptors Source: google.com (Patents) URL: 2

  • Title: Odor maps in the mammalian olfactory bulb: domain organization and odorant structural features Source: riken.jp URL: 3

  • Title: Olfactory Sensitivity for Six Predator Odorants in CD-1 Mice, Human Subjects, and Spider Monkeys Source: plos.org URL: 4

Sources

Comparative

A Comparative Guide to the Cross-Validation of NMR Data for 3-Methylpent-3-en-1-yl Formate Stereoisomers

For researchers, scientists, and professionals in drug development, the unambiguous stereochemical assignment of small molecules is a critical step in understanding their biological activity and ensuring the quality of p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous stereochemical assignment of small molecules is a critical step in understanding their biological activity and ensuring the quality of pharmaceutical products. The (E) and (Z) stereoisomers of a compound can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the differentiation of the stereoisomers of 3-methylpent-3-en-1-yl formate. Furthermore, it introduces the concept of cross-validation to ensure the reliability and robustness of the analytical data.

While a comprehensive set of experimental data for 3-methylpent-3-en-1-yl formate is not publicly available, this guide will utilize established NMR principles and data from analogous compounds to present a realistic and instructive comparison. The methodologies and data presented herein provide a robust framework for the analysis of this and other structurally related stereoisomers.

The Challenge of Stereoisomer Differentiation

The (E) and (Z) isomers of 3-methylpent-3-en-1-yl formate possess the same molecular formula and connectivity, differing only in the spatial arrangement of substituents around the carbon-carbon double bond. This subtle difference can lead to significant variations in their physical, chemical, and biological properties. NMR spectroscopy is a powerful, non-destructive technique that can probe the local chemical environment of each nucleus, providing the detailed information necessary to distinguish between such isomers.

Key NMR Spectroscopic Differentiators

The primary NMR parameters that allow for the differentiation of the (E) and (Z) isomers of 3-methylpent-3-en-1-yl formate are:

  • ¹H NMR Chemical Shifts (δ): The spatial arrangement of substituents influences the electronic environment of nearby protons, leading to small but measurable differences in their chemical shifts.

  • ¹H-¹H Coupling Constants (J): The magnitude of the through-bond coupling between vicinal protons across a double bond is highly dependent on the dihedral angle between them. This makes the ³J coupling constant a definitive tool for assigning cis/trans stereochemistry.[1][2]

  • Nuclear Overhauser Effect (NOE): This through-space correlation provides information about the spatial proximity of nuclei. NOE experiments can definitively confirm the stereochemical assignment by identifying protons that are close to each other in space.[3][4][5]

Experimental Protocols

A rigorous NMR analysis for stereoisomer differentiation involves a suite of one- and two-dimensional experiments.

Sample Preparation
  • Dissolve: Accurately weigh approximately 5-10 mg of the 3-methylpent-3-en-1-yl formate isomer mixture or isolated isomer.

  • Solvent: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can sometimes influence the chemical shifts of certain protons.[6]

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate spectral dispersion and sensitivity.

  • ¹H NMR: A standard one-dimensional proton NMR spectrum is the starting point for analysis.

  • ¹³C NMR: A proton-decoupled carbon-13 NMR spectrum provides information on the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that reveals ¹H-¹H coupling networks, helping to assign protons within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and confirming the overall structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D homonuclear experiment that identifies protons that are close to each other in space, providing definitive stereochemical information.[3][4][7]

Comparative NMR Data Analysis: A Hypothetical Case Study

Structure and Proton Numbering:

Caption: A generalized workflow for the cross-validation of an NMR-based method for stereoisomer analysis.

Logical Framework for Data Comparison in Cross-Validation

LogicalFramework data_a Results from Lab A / Method 1 stats Statistical Comparison (e.g., t-test, Bland-Altman) data_a->stats data_b Results from Lab B / Method 2 data_b->stats acceptance Acceptance Criteria Met? stats->acceptance pass Method is Validated acceptance->pass Yes fail Investigate Discrepancies acceptance->fail No

Caption: A decision-making flowchart for the comparison of data during a cross-validation study.

Conclusion

The differentiation of the (E) and (Z) stereoisomers of 3-methylpent-3-en-1-yl formate can be reliably achieved through a systematic application of one- and two-dimensional NMR techniques. Key diagnostic features in the ¹H and ¹³C NMR spectra, particularly vicinal ¹H-¹H coupling constants and the chemical shifts of the vinylic and allylic carbons, provide strong initial evidence for stereochemical assignment. The Nuclear Overhauser Effect, as observed in a NOESY experiment, offers a definitive and unambiguous confirmation of the spatial arrangement of substituents around the double bond.

For applications in regulated industries, the cross-validation of the developed NMR methodology is paramount. By demonstrating the reproducibility and transferability of the analytical method, researchers can ensure the integrity and reliability of their data. The principles and protocols outlined in this guide provide a comprehensive framework for the successful stereochemical analysis and validation of 3-methylpent-3-en-1-yl formate and other related compounds.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

  • NP-MRD. ¹H NMR Spectrum (1D, 600 MHz, H₂O, predicted) (NP0198403). [Link]

  • OpenOChem Learn. Coupling in Cis/Trans Alkenes. [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. Chemometric Analysis of Nuclear Magnetic Resonance Spectroscopy Data. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]

  • PubChem. 3-methyl-2Z-pentenoic acid. [Link]

  • University of Ottawa. NOESY and EXSY. [Link]

  • National Center for Biotechnology Information. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • Chemistry LibreTexts. 5.4: NOESY Spectra. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of common laboratory solvents as trace impurities. Organometallics, 29(9), 2176-2179.
  • SpectraBase. 1-(13)-C-SODIUM-FORMATE - Optional[¹³C NMR] - Chemical Shifts. [Link]

  • UMass Nuclear Magnetic Resonance (NMR) Labs. A very easy and quick NOESY to probe stereo chemistry. [Link]

  • Organic Chemistry Data. ¹H NMR Coupling Constants. [Link]

  • University of Puget Sound. ¹³C NMR Chemical Shift Table. [Link]

  • ResearchGate. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • YouTube. Stereochemistry | How to read NOESY spectrum?[Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Abraham, R. J., & Mobli, M. (2004). ¹H chemical shifts in NMR. Part 21—Prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry, 42(10), 865-877.
  • ACD/Labs. Stereochemistry Information from NOESY/ROESY data … Part 1. [Link]

  • MDPI. Quantitative ¹H and ¹³C NMR and Chemometric Assessment of ¹³C NMR Data: Application to Anabolic Steroid Formulations. [Link]

  • ResearchGate. Chemometric Analysis of NMR Data. [Link]

  • ACD/Labs. ¹H–¹H Coupling in Proton NMR. [Link]

  • University of Calgary. Spectroscopy Tutorial: Esters. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?[Link]

  • YouTube. Lec16 - ¹H Coupling Constants and Alkenes. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]

  • NP-MRD. Showing NP-Card for (2e)-3-methylpent-2-enoic acid (NP0243842). [Link]

  • PubChem. benzyl (Z)-3-methylpent-2-enoate. [Link]

  • ResearchGate. ¹H and ¹³C NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link]

  • Chemical Synthesis Database. ethyl (2E)-3-methyl-2-pentenoate. [Link]

  • PubMed. ¹H and ¹³C NMR spectral assignment of androstane derivatives. [Link]

  • ChemBK. (E)-3-methylpent-2-ene. [Link]

  • ScienceDirect. ¹H-NMR and ¹³C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. [Link]

  • National Center for Biotechnology Information. The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]

  • MDPI. A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

Validation

Comparative Volatility Profiling: 3-Methylpent-3-en-1-yl Formate and Structural Analogs in Ambient Conditions

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Molecular Context In the formulation of vo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Molecular Context

In the formulation of volatile organic compounds (VOCs) for fragrances, agrochemicals, and pharmaceutical intermediates, ambient volatility dictates release kinetics, atmospheric half-life, and sensory impact [1].

This guide objectively evaluates the ambient volatility of 3-methylpent-3-en-1-yl formate (CAS: 72845-37-5) by benchmarking it against two highly relevant alternatives:

  • Prenyl acetate (3-methyl-2-butenyl acetate): A constitutional isomer sharing the exact molecular weight and formula (C₇H₁₂O₂).

  • Hexyl formate: A saturated straight-chain analog (C₇H₁₄O₂).

By isolating the variables of chain length, degree of saturation, and ester head-group orientation, we can establish a predictive mechanistic model for the evaporation behavior of these esters.

Quantitative Volatility Profiling

The macroscopic volatility of an ester in ambient conditions (25 °C, 1 atm) is inversely proportional to its boiling point and directly tied to its vapor pressure. Table 1 summarizes the critical physicochemical metrics that govern the phase-transition thermodynamics of these compounds.

Table 1: Comparative Physicochemical Properties

CompoundCAS NumberMol. Weight ( g/mol )Boiling Point (°C)Density (g/cm³)LogP (Predicted)Volatility Classification
3-Methylpent-3-en-1-yl formate 72845-37-5128.17157.80.9072.12Moderate-Low
Prenyl acetate 1191-16-8128.17151.50.9171.65High
Hexyl formate 629-33-4130.19155.50.8792.30Moderate

Data supported by [2], [3], and[4].

Mechanistic Causality of Volatility Differences

Despite 3-methylpent-3-en-1-yl formate and prenyl acetate being constitutional isomers, the formate ester exhibits a boiling point approximately 6.3 °C higher than the acetate, translating to a significantly lower evaporation rate at ambient temperatures. This is driven by three distinct molecular mechanisms:

  • Hydrocarbon Chain Surface Area: 3-Methylpent-3-en-1-yl formate features a longer contiguous carbon backbone (a pentenyl derivative) compared to the more compact, branched butenyl chain of prenyl acetate. The extended chain increases the surface area available for London dispersion forces.

  • Ester Dipole Exposure: Formate esters ( R−O−CHO ) possess a highly exposed carbonyl oxygen. In contrast, acetates ( R−O−COCH3​ ) feature a methyl group adjacent to the carbonyl, providing steric hindrance. The unhindered formate dipole facilitates tighter intermolecular dipole-dipole interactions, raising the energy required for vaporization.

  • Alkene Rigidity vs. Saturation: When compared to hexyl formate (BP 155.5 °C), the presence of the planar alkene bond in 3-methylpent-3-en-1-yl formate restricts conformational rotation. This rigidity allows for denser molecular packing in the liquid phase, slightly elevating its boiling point above its saturated counterpart.

MolecularCausality Root Isomeric & Structural Analogs (MW ~128-130 g/mol) Node1 3-Methylpent-3-en-1-yl Formate BP: 157.8 °C | Lower Volatility Root->Node1 Isomer A Node2 Prenyl Acetate BP: 151.5 °C | Higher Volatility Root->Node2 Isomer B Node3 Hexyl Formate BP: 155.5 °C | Moderate Volatility Root->Node3 Saturated Analog Mech1 Extended Chain Surface Area + Exposed Formate Dipole Node1->Mech1 Mech2 Compact Branched Chain + Sterically Hindered Acetate Node2->Mech2 Mech3 Flexible Saturated Chain + Exposed Formate Dipole Node3->Mech3

Fig 1: Structural causality dictating the ambient volatility of C7 ester analogs.

Experimental Workflows: A Self-Validating System

To empirically prove the comparative volatility of these esters, we employ a self-validating, orthogonal analytical approach. Relying on a single method can introduce matrix or boundary-layer biases. Therefore, we pair Isothermal Thermogravimetric Analysis (TGA) (measuring kinetic mass loss) with Headspace GC-MS (measuring thermodynamic phase equilibrium).

By applying the Langmuir equation, the kinetic data from TGA is mathematically converted into vapor pressure, which must perfectly correlate with the absolute vapor pressure measured by the GC-MS, creating a closed-loop validation system.

Protocol 1: Kinetic Volatility via Isothermal TGA

Objective: To determine the macroscopic evaporation rate ( dm/dt ) under controlled boundary conditions. Causality of Design: Ambient evaporation is heavily dependent on boundary layer saturation. By utilizing a constant dry nitrogen purge, we artificially maintain a zero-concentration vapor boundary layer directly above the sample, forcing the system into a continuous, maximum-rate kinetic evaporation state.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA microbalance using a standard 10 mg weight. Verify temperature accuracy using the Curie point of reference metals (e.g., Nickel).

  • Sample Loading: Pipette exactly 10.0 ± 0.1 µL of 3-methylpent-3-en-1-yl formate into a standard platinum sample pan. Crucial: The precise volume ensures a consistent surface area-to-volume ratio across all tested analogs, as the evaporation rate is strictly surface-area dependent.

  • Isothermal Hold: Ramp the furnace temperature at 100 °C/min to exactly 25.0 °C and hold isothermally for 120 minutes.

  • Atmospheric Control: Maintain a dry N₂ purge at 50 mL/min across the sample pan.

  • Data Extraction: Plot mass vs. time. Extract the linear zero-order mass loss rate ( dm/dt ). Apply the Langmuir equation ( p=αdm/dt​M2πRT​​ ) to derive the estimated kinetic vapor pressure.

Protocol 2: Thermodynamic Vapor Pressure via Headspace GC-MS

Objective: To quantify the absolute vapor pressure in a closed thermodynamic system. Causality of Design: Closed-system headspace analysis measures the true thermodynamic equilibrium, independent of surface area. Spiking the sample with an internal standard (Toluene-d8) corrects for any volumetric variations during automated syringe transfer, ensuring absolute quantitative trustworthiness.

Step-by-Step Methodology:

  • Sample Preparation: Dispense 1.0 mL of the target ester into a 20 mL precision headspace vial. Spike the liquid with 10.0 µL of Toluene-d8 (Internal Standard).

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate in the autosampler oven at 25.0 ± 0.1 °C for 45 minutes with mild agitation to ensure complete liquid-vapor phase equilibrium.

  • Vapor Sampling: Extract 500 µL of the headspace vapor using a gas-tight syringe heated to 30 °C (heating the syringe prevents vapor condensation during transfer).

  • Chromatographic Analysis: Inject into the GC-MS with a split ratio of 10:1. Utilize a non-polar stationary phase (e.g., DB-5MS) to achieve baseline resolution between the ester and the internal standard.

  • Cross-Validation: Calculate the absolute vapor pressure by comparing the integrated peak area ratio of 3-methylpent-3-en-1-yl formate to Toluene-d8, referencing the known vapor pressure of the standard at 25 °C (~3.8 kPa). Compare this thermodynamic value against the kinetic value derived in Protocol 1.

Workflow Prep Sample Equilibration (25.0 ± 0.1 °C) TGA Isothermal TGA (50 mL/min N2 Purge) Prep->TGA Macroscopic GCMS Headspace GC-MS (Internal Std: Toluene-d8) Prep->GCMS Molecular Rate Evaporation Rate (dm/dt) Langmuir Equation TGA->Rate Vapor Thermodynamic Vapor Pressure Phase Equilibrium GCMS->Vapor Valid Cross-Validated Volatility Profile Rate->Valid Correlates Vapor->Valid Confirms

Fig 2: Self-validating orthogonal workflow for ambient volatility quantification.

Conclusion

For formulation scientists requiring an ester with a prolonged ambient release profile, 3-methylpent-3-en-1-yl formate presents a superior alternative to prenyl acetate. Despite possessing the exact same molecular weight, the extended carbon chain and unhindered formate dipole of 3-methylpent-3-en-1-yl formate increase intermolecular cohesion, resulting in a higher boiling point (157.8 °C) and a measurably slower evaporation rate at 25 °C. By utilizing the orthogonal TGA and Headspace GC-MS protocols outlined above, laboratories can reliably quantify these subtle, structure-driven volatility dynamics.

References

  • National Center for Biotechnology Information (PubChem). Prenyl acetate (CID 14489). Retrieved from:[Link]

  • National Center for Biotechnology Information (PubChem). Hexyl formate (CID 61177). Retrieved from:[Link]

  • Copernicus Publications (Atmospheric Chemistry and Physics). Characterizing the volatility and mixing state of ambient fine particles. Retrieved from:[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methylpent-3-en-1-yl formate

As a Senior Application Scientist, I have structured this technical guide to provide you with a self-validating, mechanistic approach to handling 3-Methylpent-3-en-1-yl formate (CAS: 72845-37-5)[1]. In laboratory safety,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this technical guide to provide you with a self-validating, mechanistic approach to handling 3-Methylpent-3-en-1-yl formate (CAS: 72845-37-5)[1].

In laboratory safety, memorizing rules is insufficient; true safety stems from understanding the causality behind chemical behaviors. Formate esters are highly reactive, volatile organic compounds (VOCs). By understanding their specific degradation pathways and physical properties, we can engineer a foolproof operational and disposal plan.

Mechanistic Hazard Profile: Understanding the Threat

3-Methylpent-3-en-1-yl formate poses two primary chemical hazards that dictate our handling protocols: Flammability and Hydrolysis [2].

Like most formate esters, this compound has a low flash point and its vapors are significantly heavier than air, meaning they can travel along benchtops to distant ignition sources[3]. Furthermore, the ester linkage is highly susceptible to nucleophilic attack by ambient moisture. This hydrolysis reaction slowly degrades the chemical into 3-methylpent-3-en-1-ol and formic acid [4]. The generation of formic acid introduces a severe corrosive hazard and autocatalyzes further degradation[2].

G A 3-Methylpent-3-en-1-yl formate (CAS: 72845-37-5) B Ambient Moisture / H2O (Hydrolysis Pathway) A->B E Static Discharge / Heat (Ignition Pathway) A->E C Formic Acid (Corrosive / Irritant) B->C D 3-Methylpent-3-en-1-ol (VOC / Flammable) B->D F Combustion (CO, CO2, Flash Fire) E->F

Diagram illustrating the dual hazard pathways (hydrolysis and ignition) of 3-Methylpent-3-en-1-yl formate.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is inadequate for formate esters. Nitrile gloves, for instance, are rapidly permeated by esters via solvation. The table below outlines the required PPE and the scientific rationale behind each choice.

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Butyl Rubber or PE/EVAL (Silver Shield)Formate esters rapidly permeate standard nitrile elastomers. Butyl rubber provides a dense, non-polar barrier against polar aprotic and ester solvents[3].
Eye Protection Chemical splash goggles (ANSI Z87.1)Vapors are highly irritating to the ocular mucosa. Formic acid, a hydrolysis byproduct, can cause severe corneal damage[5].
Body Protection Flame-Resistant (FR) Lab Coat (Nomex)Formate esters are highly flammable liquids. An FR coat prevents the ignition of clothing from static discharge or flash fires[2].
Respiratory Chemical Fume Hood (Face velocity >100 fpm)Vapors act as central nervous system depressants. Local exhaust ventilation is mandatory to prevent inhalation and narcosis[5].

Operational Protocol: Safe Handling Workflow

To prevent both ignition and hydrolysis, 3-Methylpent-3-en-1-yl formate must be handled using modified air-free techniques.

Step-by-Step Dispensing Methodology:

  • Environmental Verification: Ensure the chemical fume hood is operational with a face velocity of at least 100 fpm. Clear the hood of any strong oxidizers, as formate esters react violently with them[3].

  • Static Elimination: Ground and bond all receiving vessels and dispensing equipment. Because the vapors are heavier than air, they can pool in the hood; grounding eliminates the risk of static spark ignition[2].

  • Inert Atmosphere Setup: Purge the reaction vessel with dry Nitrogen (N₂) or Argon (Ar) using a Schlenk line. Excluding ambient moisture is critical to preventing the formation of corrosive formic acid[4].

  • Closed-System Dispensing: Use a dry, gas-tight syringe or cannula for transferring the liquid. Do not pour the chemical openly from a graduated cylinder, as this rapidly increases the vapor concentration in the hood and risks inhalation exposure[5].

  • Reaction Quenching: Post-reaction, quench any residual 3-Methylpent-3-en-1-yl formate slowly at 0°C using a weak aqueous base (e.g., saturated sodium bicarbonate). This safely neutralizes generated formic acid while controlling the exothermic heat of hydrolysis.

Workflow Step1 1. PPE & Environment Setup (Butyl Gloves, FR Coat, Fume Hood) Step2 2. Equipment Grounding (Eliminate static discharge risk) Step1->Step2 Step3 3. Inert Atmosphere Purge (Schlenk line: N2/Ar to block moisture) Step2->Step3 Step4 4. Closed-System Dispensing (Syringe/Cannula transfer) Step3->Step4 Step5 5. Reaction Quenching (Controlled base neutralization) Step4->Step5

Step-by-step operational workflow for the safe handling and dispensing of formate esters.

Spill Response & Disposal Plan

In the event of a spill, the primary threats are rapid vapor expansion and flash fire potential.

Emergency Spill Response:

  • Evacuate and Isolate: Immediately evacuate the immediate area and eliminate all ignition sources (flames, hot plates, static sources)[3].

  • PPE Upgrade: If the spill is outside the fume hood, responding personnel must don a full-face respirator with organic vapor cartridges (or SCBA for large volumes)[5].

  • Containment: Cover the spill with a non-combustible, inert absorbent material (e.g., dry earth, sand, or specialized VOC absorbents). Do not use combustible materials like sawdust, which can ignite[2].

  • Collection: Use non-sparking brass or plastic tools to scoop the saturated absorbent into a sealable, hazardous waste container[2].

Logistical Disposal Plan:

  • Segregation: Store the collected waste in a designated flammable organics waste container. Keep strictly separated from strong oxidizers and strong acids/bases to prevent exothermic reactions[3].

  • Labeling: Clearly label the container as "Hazardous Waste: Flammable Liquid, Formate Ester (Contains 3-Methylpent-3-en-1-yl formate)."

  • Destruction: Dispose of the material via a licensed hazardous waste contractor. The standard, safe destruction method for formate esters is controlled atomization in a suitable combustion chamber equipped with an afterburner and scrubber[6].

References

  • 3-Penten-1-ol, 3-methyl-, 1-formate - Substance Details | U.S. Environmental Protection Agency (EPA) | 1

  • Formate Esters & Hydrolysis Pathways | Wikipedia: Formate | 4

  • Methyl Formate - NIOSH Pocket Guide to Chemical Hazards | Centers for Disease Control and Prevention (CDC) | 5

  • ICSC 0664 - METHYL FORMATE | International Programme on Chemical Safety (INCHEM) | 3

  • Safety Data Sheet: Methyl Formate | Chemos GmbH & Co. KG | 6

  • METHYL FORMATE - Chemical Datasheet | CAMEO Chemicals - NOAA | 2

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